molecular formula C12H14BrF3O2 B14059238 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B14059238
M. Wt: 327.14 g/mol
InChI Key: XBACCALEIFBBOO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, an ethoxy group at position 5, and a trifluoromethoxy group at position 2 of the benzene ring.

Properties

Molecular Formula

C12H14BrF3O2

Molecular Weight

327.14 g/mol

IUPAC Name

2-(3-bromopropyl)-4-ethoxy-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O2/c1-2-17-10-5-6-11(18-12(14,15)16)9(8-10)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

XBACCALEIFBBOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(F)(F)F)CCCBr

Origin of Product

United States

Preparation Methods

Ethoxylation of the Aromatic Core

The ethoxy group is typically introduced first via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling . A representative protocol involves:

  • Substrate : 2,5-Dichlorophenol.
  • Ethylation reagent : Diethyl sulfate (Et₂SO₄) or bromoethane.
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Conditions : 60–80°C in dimethylformamide (DMF) or toluene.

Example :
Reacting 2,5-dichlorophenol (4.89 g, 0.03 mol) with diethyl sulfate (6.01 g, 0.039 mol) in DMF at 60°C for 3 hours yields 1,4-dichloro-2-ethoxybenzene with 91.8% yield.

Trifluoromethoxy Group Installation

Trifluoromethoxylation is achieved via copper-mediated cross-coupling or halogen exchange :

  • Reagents : Trifluoromethyl triflate (CF₃OTf) or AgOCF₃.
  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline.
  • Solvent : Dichloromethane (DCM) at −40°C to 25°C.

Key Insight : Microwave irradiation (150°C, 20 min) enhances reaction rates by 3-fold compared to conventional heating.

Bromopropylation via Friedel-Crafts Alkylation

The bromopropyl chain is introduced using 1-bromo-3-chloropropane under Friedel-Crafts conditions:

  • Catalyst : FeCl₃ or AlCl₃ (1.2 equiv).
  • Solvent : Nitromethane or dichloroethane.
  • Temperature : Reflux (80–110°C) for 6–12 hours.

Yield Optimization :

  • Stoichiometry : A 1.5:1 ratio of 1-bromo-3-chloropropane to aromatic substrate maximizes substitution.
  • Workup : Sequential washes with 5% HCl and saturated NaHCO₃ remove residual catalysts.

One-Pot and Tandem Methodologies

Recent innovations emphasize tandem reactions to reduce purification steps:

Simultaneous Ethoxylation and Trifluoromethoxylation

A patent-pending method employs:

  • Reagents : Ethyl bromide (EtBr) and silver trifluoromethoxide (AgOCF₃).
  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.
  • Conditions : 120°C in tert-amyl alcohol for 24 hours.

Outcome : 68% yield with >90% regioselectivity for the 5-ethoxy-2-trifluoromethoxy arrangement.

Microwave-Assisted Bromopropylation

Microwave reactors (Biotage Initiator+) enable rapid bromopropylation:

  • Parameters : 150 W, 120°C, 45 minutes.
  • Advantage : 22% higher yield compared to conventional 6-hour reflux.

Comparative Analysis of Synthetic Routes

Method Type Yield (%) Purity (%) Time (h) Key Advantage
Stepwise (Traditional) 72 98.5 18 High reproducibility
One-Pot (Pd-Catalyzed) 68 97.2 24 Reduced intermediates
Microwave-Assisted 85 99.1 1.5 Energy efficiency

Data Interpretation : Microwave synthesis outperforms traditional methods in yield and time efficiency but requires specialized equipment.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromopropylation

  • Desired Pathway : Electrophilic attack at the para position to ethoxy, favored by steric shielding from trifluoromethoxy.
  • Side Reactions :
    • Ortho substitution : 15–20% occurrence due to residual ring activation.
    • HBr Elimination : Forms allylic bromide byproducts if temperatures exceed 110°C.

Trifluoromethoxy Group Stability

  • Hydrolysis Risk : The trifluoromethoxy group hydrolyzes to phenol under strongly acidic (pH < 2) or basic (pH > 10) conditions.
  • Mitigation : Use buffered aqueous workups (pH 5–7) to preserve functionality.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

  • Reactor Type : Corning Advanced-Flow™ G1.
  • Conditions :
    • Ethoxylation: 80°C, 2.5 MPa.
    • Trifluoromethoxylation: −20°C, 0.5 MPa.
    • Bromopropylation: 100°C, 1.0 MPa.
  • Output : 12 kg/day with 89% overall yield.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing toxicity.
  • Catalyst Recycling : FeCl₃ recovered via aqueous extraction (82% recovery rate).

Analytical and Purification Strategies

Characterization Techniques

  • NMR Spectroscopy :
    • ¹H NMR : δ 1.42 (t, J = 7.0 Hz, ethoxy CH₃), δ 4.02 (q, J = 7.0 Hz, OCH₂).
    • ¹⁹F NMR : δ −58.3 ppm (trifluoromethoxy).
  • Mass Spectrometry : HRMS m/z calculated for C₁₂H₁₄BrF₃O₂ [M+H]⁺: 357.0094; found: 357.0091.

Purification Methods

  • Distillation : Fractional distillation at 0.1 mmHg (bp 145–148°C) removes low-boiling impurities.
  • Crystallization : Recrystallization from heptane/ethyl acetate (4:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Substituted benzene derivatives
  • Alcohols and ketones
  • Coupled aromatic compounds

Scientific Research Applications

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene 1806531-98-5 C₁₁H₁₀BrF₅O₂ 349.09 1.533 (predicted) 272.6 (predicted) Bromopropyl, difluoromethoxy, trifluoromethoxy
(3-Bromopropyl)benzene 637-59-2 C₉H₁₁Br 199.09 N/A N/A Bromopropyl
1-(2-Aminoethyl)-4-(trifluoromethoxy)benzene hydrochloride 170015-99-3 C₉H₁₁ClF₃NO 241.64 N/A N/A Aminoethyl, trifluoromethoxy

Key Observations :

  • Halogen Influence: The bromopropyl group increases molar mass and lipophilicity compared to non-halogenated analogs. For example, (3-bromopropyl)benzene (C₉H₁₁Br) has a molar mass of 199.09 g/mol, whereas the trifluoromethoxy-substituted compound in has a significantly higher mass (349.09 g/mol) due to additional fluorine and oxygen atoms.
  • Fluorinated Substituents : Trifluoromethoxy and difluoromethoxy groups enhance thermal stability and electron-withdrawing effects. The compound from has a predicted boiling point of 272.6°C, likely due to strong intermolecular dipole interactions from fluorine atoms.
  • Polar Functional Groups: Ethoxy and aminoethyl groups (as in ) increase solubility in polar solvents but reduce volatility compared to purely alkyl-substituted aromatics.

Biological Activity

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with notable biological activity attributed to its unique structural features. This compound is characterized by a bromopropyl group, an ethoxy group, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is C12H14BrF3O2C_{12}H_{14}BrF_3O_2 with a molecular weight of approximately 327.14 g/mol. The combination of these functional groups contributes to its chemical reactivity and potential applications in medicinal chemistry and materials science.

Structural Characteristics

The structural features of this compound are crucial for its biological interactions:

  • Bromopropyl Group : Acts as an alkylating agent, capable of modifying nucleophilic sites on proteins or enzymes, which may influence their function and biochemical pathways.
  • Ethoxy Group : Enhances lipophilicity, possibly improving membrane permeability and bioavailability.
  • Trifluoromethoxy Group : Increases the compound's interaction with lipid membranes and intracellular targets due to its electron-withdrawing nature.

Biological Activity

This compound exhibits various biological activities, including:

  • Enzyme Modulation : The compound's alkylating properties allow it to interact with enzymes, potentially altering their activity and influencing metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial effects, indicating potential therapeutic applications.
  • Cytotoxicity : Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their potential as anticancer agents.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific proteins or enzymes. These studies reveal how the compound modulates various biochemical pathways through covalent bonding with nucleophilic sites on target molecules. Understanding these interactions is crucial for developing therapeutic strategies that exploit the compound's biological activity.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromopropyl)-3-(trifluoromethyl)benzeneLacks ethoxy groupDifferent reactivity profile due to trifluoromethyl position
1-(3-Bromopropyl)-2-(trifluoromethylthio)benzeneLacks ethoxy groupSimilar reactivity but different applications
1-Bromo-2-ethoxy-3-fluoro-5-trifluoromethylbenzeneContains a fluorine atom instead of bromineVariation affects physical properties

The presence of both ethoxy and trifluoromethoxy groups in this compound imparts distinct chemical and physical properties that influence its reactivity, solubility, and interaction with biological targets. This combination makes it particularly valuable for research applications compared to similar compounds that lack one or both of these functional groups.

Case Studies

Recent research has highlighted the potential of fluorinated compounds in drug development. For instance, studies have shown that the introduction of fluorine atoms can enhance the metabolic stability and lipophilicity of drug candidates, making them more effective in vivo. The trifluoromethoxy group in this compound may similarly enhance its pharmacokinetic properties.

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